molecular formula C28H32FN5O2 B2469194 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine CAS No. 1115923-05-1

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine

Cat. No.: B2469194
CAS No.: 1115923-05-1
M. Wt: 489.595
InChI Key: RKLCLPSVWQBOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and solvents that can be used in large-scale reactions while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and piperidinyl groups. This structural complexity may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O2/c1-2-21-7-9-23(10-8-21)36-27-19-26(30-20-31-27)33-13-11-22(12-14-33)28(35)34-17-15-32(16-18-34)25-6-4-3-5-24(25)29/h3-10,19-20,22H,2,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLCLPSVWQBOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.